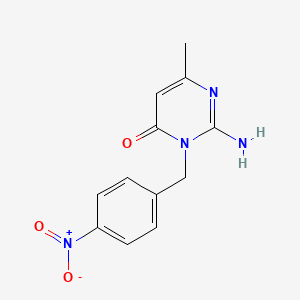
2-amino-6-methyl-3-(4-nitrobenzyl)-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-6-methyl-3-(4-nitrobenzyl)-4(3H)-pyrimidinone, also known as 4-nitrobenzyl pyrimidine-2-one (4-NBP), is a synthetic organic compound that has been used in a variety of scientific research applications. It is an important intermediate in the synthesis of several biologically active compounds, such as antifungal agents, antiviral agents, and antibiotics. 4-NBP is also used in the synthesis of peptide and peptide-like compounds. This compound has been studied extensively in the laboratory and has been found to have several biochemical and physiological effects.
Aplicaciones Científicas De Investigación
4-NBP has been used in a variety of scientific research applications, including the synthesis of peptide and peptide-like compounds, antifungal agents, antiviral agents, and antibiotics. It has also been used in the synthesis of polymers and in the synthesis of inhibitors of the enzyme cyclooxygenase-2 (COX-2).
Mecanismo De Acción
4-NBP has been found to interact with several biological targets, including the enzyme cyclooxygenase-2 (COX-2). It has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins and other inflammatory mediators. 4-NBP has also been found to interact with other proteins, such as the enzyme acetylcholinesterase (AChE).
Biochemical and Physiological Effects
4-NBP has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins and other inflammatory mediators. 4-NBP has also been found to interact with other proteins, such as the enzyme acetylcholinesterase (AChE), and to inhibit the activity of AChE. In addition, 4-NBP has been found to have antioxidant activity, which may be beneficial in the prevention of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-NBP in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable in solution. In addition, it is relatively non-toxic and has been found to have several biochemical and physiological effects. However, there are several limitations to the use of 4-NBP in laboratory experiments. It is relatively expensive, and it can be difficult to obtain large quantities of the compound. In addition, it can be difficult to control the concentration of the compound in solution.
Direcciones Futuras
For research include the development of new synthesis methods for the compound, the development of new applications for the compound, and the further exploration of its biochemical and physiological effects. In addition, future research could focus on the use of 4-NBP in combination with other compounds to produce new biologically active compounds. Finally, further research could focus on the development of new methods for controlling the concentration of 4-NBP in solution.
Métodos De Síntesis
4-NBP is synthesized using a multi-step reaction sequence. The first step involves the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to produce ethyl 4-nitrobenzoylacetate. This is followed by a reaction with 2-amino-6-methylpyrimidine in the presence of sodium ethoxide, which yields 4-NBP.
Propiedades
IUPAC Name |
2-amino-6-methyl-3-[(4-nitrophenyl)methyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c1-8-6-11(17)15(12(13)14-8)7-9-2-4-10(5-3-9)16(18)19/h2-6H,7H2,1H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEKJNBWIPGACV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenyl)-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2659969.png)
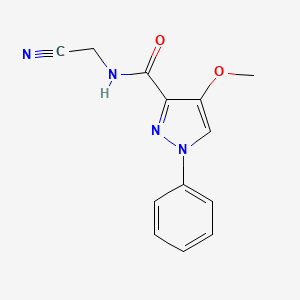
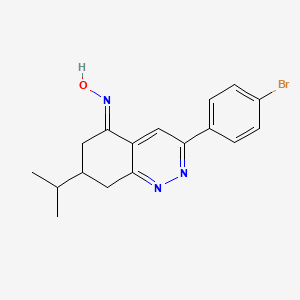

![methyl 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2659974.png)
![1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-3-{3-[(2,4-dichlorophenyl)methoxy]thiophen-2-yl}urea](/img/structure/B2659975.png)
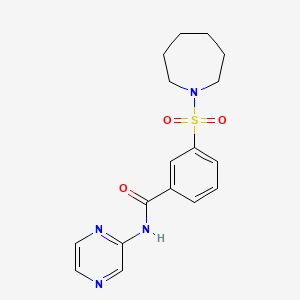
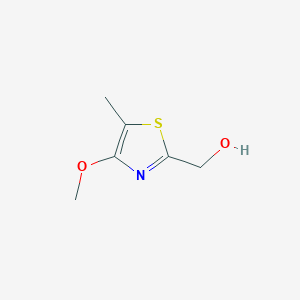
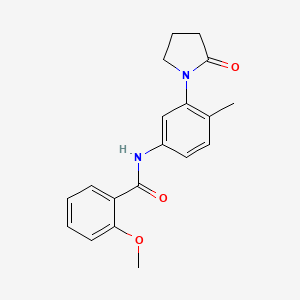
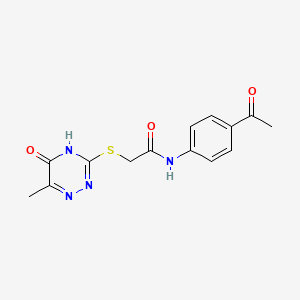
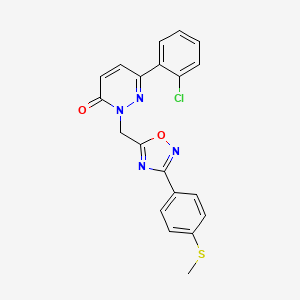
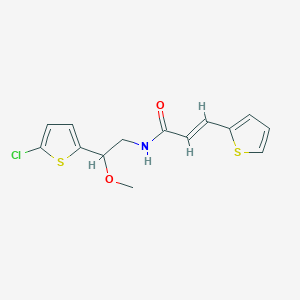
![7-(4-Ethylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2659988.png)
![N-(3,4-dimethoxyphenethyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2659989.png)